(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine
Brand Name: Vulcanchem
CAS No.: 920512-79-4
VCID: VC20285294
InChI: InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14+/m1/s1
SMILES:
Molecular Formula: C14H29N
Molecular Weight: 211.39 g/mol

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine

CAS No.: 920512-79-4

Cat. No.: VC20285294

Molecular Formula: C14H29N

Molecular Weight: 211.39 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine - 920512-79-4

Specification

CAS No. 920512-79-4
Molecular Formula C14H29N
Molecular Weight 211.39 g/mol
IUPAC Name (2S)-2-[(2R)-2,6-dimethylheptyl]piperidine
Standard InChI InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14+/m1/s1
Standard InChI Key AFNFZWXXOBUZDU-KGLIPLIRSA-N
Isomeric SMILES C[C@H](CCCC(C)C)C[C@@H]1CCCCN1
Canonical SMILES CC(C)CCCC(C)CC1CCCCN1

Introduction

Chemical Identity and Structural Features

(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine (CAS No. 920512-79-4) is a secondary amine belonging to the piperidine class, distinguished by a heptyl side chain substituted with methyl groups at positions 2 and 6. Its molecular formula is C₁₄H₂₉N, corresponding to a molecular weight of 211.39 g/mol. The compound’s IUPAC name, (2S)-2-[(2R)-2,6-dimethylheptyl]piperidine, reflects its stereochemical configuration, with stereocenters at the second carbon of the piperidine ring and the second carbon of the heptyl chain.

PropertyValueSource
Molecular FormulaC₁₄H₂₉N
Molecular Weight211.39 g/mol
CAS Registry Number920512-79-4
Stereocenters2 (C2 of piperidine and C2 of heptyl)
Boiling PointNot reported
Melting PointNot reported

The compound’s structure combines a rigid piperidine ring with a flexible alkyl chain, creating a hybrid architecture that influences both its physicochemical behavior and biological interactions. The (2S,2R) configuration ensures specific three-dimensional positioning of functional groups, critical for binding to chiral biological targets.

Synthesis and Manufacturing Processes

The synthesis of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine involves multi-step strategies to establish stereochemical control. A common approach utilizes palladium-catalyzed cross-coupling reactions, as demonstrated in methodologies for analogous 2,6-substituted piperidines . For instance, hydrogenation of pyridine precursors over PtO₂ or Pd/C catalysts under acidic conditions generates piperidine cores, followed by alkylation or Grignard reactions to introduce the heptyl side chain .

Key Synthetic Steps:

  • Piperidine Ring Formation: Hydrogenation of substituted pyridines (e.g., 2,6-lutidine derivatives) using PtO₂ or Pd/C in acetic acid yields cis- or trans-piperidine isomers, depending on reaction conditions . For example, hydrogenation of 2,6-dimethylpyridine produces 2,6-dimethylpiperidine with >95% diastereomeric purity under optimized pressures .

  • Side Chain Introduction: The heptyl group is appended via nucleophilic substitution or coupling reactions. Stereoselective alkylation using chiral auxiliaries or asymmetric catalysis ensures the desired (2R)-configuration at the heptyl chain.

  • Protection and Deprotection: Temporary protection of the amine group (e.g., Boc protection) prevents undesired side reactions during alkylation steps .

Challenges in synthesis include maintaining stereochemical fidelity during alkylation and minimizing racemization. Recent advances in Pd(II)-catalyzed methods have improved yields for similar piperidines, achieving enantiomeric excesses >90% .

Stereochemical Considerations

The compound’s bioactivity hinges on its stereochemical configuration. The (2S,2R) arrangement positions the methyl groups equatorial to the piperidine ring, reducing steric hindrance and enhancing solubility in lipid-rich environments. This conformation contrasts with axial orientations observed in less active diastereomers, such as (2R,6S)-2,6-dimethylpiperidine, where steric clashes destabilize receptor binding .

Comparative analysis of piperidine stereoisomers reveals that:

  • Cis-configurations (e.g., (2S,2R)) favor chair conformations with equatorial substituents, optimizing hydrophobic interactions .

  • Trans-configurations adopt twisted boat forms, diminishing binding affinity due to increased strain .

These insights underscore the importance of stereoselective synthesis in drug development, where minor conformational changes drastically alter pharmacological profiles .

Physicochemical Properties

While experimental data on this specific compound remain limited, extrapolations from analogous piperidines suggest:

  • Lipophilicity: The branched heptyl chain enhances lipid solubility, predicted logP ≈ 3.5–4.0.

  • Acid-Base Behavior: The secondary amine has a pKa ≈ 10.5, making it predominantly protonated at physiological pH .

  • Thermal Stability: Piperidines with alkyl substituents typically decompose above 200°C, though exact values for this compound are unreported .

Predicted PropertyValueBasis
logP3.8Alkyl chain contribution
Water Solubility<1 mg/mLHigh lipophilicity
Melting Point50–70°C (estimated)Similar piperidines

Further experimental studies are needed to validate these predictions and refine computational models.

Applications in Pharmaceutical Research

  • Chiral Building Blocks: The compound serves as a precursor for synthesizing enantiopure pharmaceuticals, leveraging its stable stereocenters.

  • Drug Delivery Systems: Its lipophilicity facilitates blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the heptyl chain or piperidine ring help elucidate key pharmacophoric elements .

Ongoing research explores its utility in:

  • Cancer Therapeutics: Piperidine derivatives interfere with tubulin polymerization, inducing apoptosis in tumor cells .

  • Neurodegenerative Diseases: NMDA receptor modulation may address Alzheimer’s-related excitotoxicity .

Future Research Directions

  • Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve sustainability .

  • Biological Target Identification: High-throughput screening to map interactions with receptors, ion channels, and enzymes.

  • Prodrug Design: Masking the amine group to enhance oral bioavailability and reduce toxicity .

Collaborative efforts between synthetic chemists and pharmacologists will accelerate the translation of this compound into clinical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator